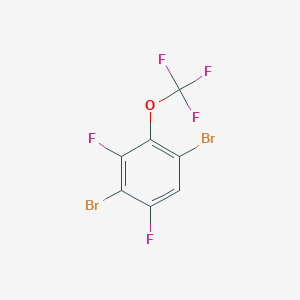

1,4-Dibromo-3,5-difluoro-2-(trifluoromethoxy)benzene

Description

1,4-Dibromo-3,5-difluoro-2-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring two bromine atoms at positions 1 and 4, fluorine atoms at positions 3 and 5, and a trifluoromethoxy group (-OCF₃) at position 2. This structure combines electron-withdrawing groups (bromine, fluorine, trifluoromethoxy) that significantly influence its electronic properties, solubility, and reactivity. Such compounds are pivotal in pharmaceutical and agrochemical research, serving as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing complex molecules .

Properties

IUPAC Name |

1,4-dibromo-3,5-difluoro-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HBr2F5O/c8-2-1-3(10)4(9)5(11)6(2)15-7(12,13)14/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFUIJRWLWXXZAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)OC(F)(F)F)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HBr2F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dibromo-3,5-difluoro-2-(trifluoromethoxy)benzene typically involves the following steps:

Starting Materials: The synthesis begins with a suitable fluorinated benzene derivative.

Trifluoromethoxylation: The trifluoromethoxy group is introduced using reagents like trifluoromethyl ethers, often involving nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and trifluoromethoxylation processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-3,5-difluoro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions to form carbon-carbon bonds.

Nucleophilic Substitution: Reagents such as sodium trifluoromethoxide can be used to introduce the trifluoromethoxy group.

Major Products

The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in the synthesis of more complex organic molecules.

Scientific Research Applications

Organic Synthesis

1,4-Dibromo-3,5-difluoro-2-(trifluoromethoxy)benzene serves as a versatile building block in organic synthesis. Its halogen atoms can undergo substitution reactions, allowing for the introduction of various functional groups.

Reactions Involved

- Substitution Reactions : The bromine atoms can be replaced with nucleophiles such as amines or thiols under appropriate conditions.

- Coupling Reactions : The compound can participate in Suzuki-Miyaura coupling reactions with arylboronic acids to produce biaryl compounds.

Products Formed

These reactions yield a variety of substituted benzene derivatives that are crucial for synthesizing more complex organic molecules.

Materials Science

In materials science, this compound is utilized in the development of advanced materials such as:

- Polymers : The compound can be incorporated into polymer matrices to enhance thermal stability and chemical resistance.

- Liquid Crystals : Its unique electronic properties make it suitable for applications in liquid crystal displays (LCDs).

Pharmaceutical Research

The compound is also explored for its potential use in pharmaceutical research. It acts as a precursor for synthesizing biologically active compounds, which may exhibit therapeutic properties.

Case Studies

Several studies have investigated the synthesis of novel pharmaceuticals using this compound:

- Anticancer Agents : Research indicates that derivatives of halogenated benzene compounds can exhibit significant anticancer activity.

- Antimicrobial Agents : The incorporation of trifluoromethoxy groups has been linked to enhanced antimicrobial properties.

Mechanism of Action

The mechanism of action of 1,4-dibromo-3,5-difluoro-2-(trifluoromethoxy)benzene involves its ability to undergo nucleophilic substitution reactions. The presence of electron-withdrawing groups such as fluorine and trifluoromethoxy enhances the reactivity of the benzene ring, facilitating various chemical transformations .

Comparison with Similar Compounds

Key Observations :

- Bromine Content: The target compound’s two bromine atoms enhance its molecular weight and reactivity in substitution reactions compared to mono-bromo analogs like 1-Bromo-4-(trifluoromethoxy)benzene .

- Trifluoromethoxy Position: The -OCF₃ group at position 2 (target) vs.

- Fluorine Placement : Fluorine at positions 3 and 5 (target) vs. 2 and 4 (2,4-Difluoro-5-(trifluoromethoxy)benzenamine) affects resonance stabilization and meta/para-directing behavior in electrophilic substitution .

Physicochemical Properties

- Boiling Point/Melting Point: Mono-bromo analogs (e.g., 1-Bromo-4-(trifluoromethoxy)benzene) exhibit moderate boiling points (153–155°C), while dibromo derivatives likely have higher thermal stability due to increased molecular mass .

- Density : The density of brominated aromatics typically ranges from 1.5–1.7 g/cm³, as seen in 1-Bromo-4-(trifluoromethoxy)benzene (1.62 g/cm³) .

- Solubility: Fluorine and -OCF₃ groups reduce solubility in polar solvents; bromine enhances solubility in non-polar media.

Research Findings and Industrial Relevance

- Synthetic Utility : Brominated trifluoromethoxy benzenes are intermediates in synthesizing liquid crystals and agrochemicals. For instance, 1-Bromo-3-(trifluoromethoxy)benzene (CAS 2252-44-0) is sold at >95% purity for research applications .

- Stability Enhancements : Fluorine atoms improve metabolic stability in bioactive molecules, making the target compound a candidate for preclinical studies .

Biological Activity

1,4-Dibromo-3,5-difluoro-2-(trifluoromethoxy)benzene (CAS No. 1803715-84-5) is a halogenated aromatic compound characterized by its unique trifluoromethoxy group and multiple bromine and fluorine substitutions. This combination of substituents imparts significant biological activity, making it a subject of interest in medicinal chemistry and environmental science.

Biological Activity Overview

The biological activity of this compound can be attributed to its structural features, particularly the presence of halogen atoms which influence pharmacological properties.

- Antimicrobial Activity : The compound exhibits notable antimicrobial properties due to its ability to disrupt cellular membranes and interfere with metabolic processes in bacteria and fungi.

- Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit various enzymes, including those involved in cancer pathways and metabolic syndromes .

- Neuropharmacological Effects : The trifluoromethoxy group has been associated with increased potency in neurotransmitter uptake inhibition, which may have implications for treating neurological disorders.

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of halogenated compounds found that this compound demonstrated significant activity against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 4 µg/mL, indicating strong potential as an antimicrobial agent.

| Organism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 2 |

| Pseudomonas aeruginosa | 4 |

Study 2: Enzyme Inhibition

In vitro assays showed that the compound inhibited the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. The inhibition constant (Ki) was determined to be approximately 0.15 µM, suggesting a potent interaction that could affect the pharmacokinetics of co-administered drugs .

Research Findings

Recent literature highlights the significance of trifluoromethyl groups in enhancing biological activity. For instance:

- A review of FDA-approved drugs containing trifluoromethyl groups indicated that such modifications often lead to improved efficacy and selectivity in targeting specific biological pathways .

- Structure-activity relationship (SAR) studies suggest that the introduction of multiple halogens can enhance lipophilicity and membrane permeability, facilitating better bioavailability.

Toxicological Considerations

While the biological activities are promising, potential toxicity must be evaluated:

- Preliminary toxicological assessments indicate that high concentrations may lead to cytotoxic effects in mammalian cell lines.

- Environmental studies suggest that halogenated compounds can bioaccumulate and may pose risks to aquatic ecosystems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.